1,8-Diazabicyclo[6.3.3]tetradecane
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Overview
Description
1,8-Diazabicyclo[6.3.3]tetradecane is a bicyclic organic compound with the molecular formula C₁₂H₂₄N₂. It is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework.
Preparation Methods
The synthesis of 1,8-diazabicyclo[6.3.3]tetradecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diamines with cyclic ketones or aldehydes, followed by cyclization and reduction steps. Industrial production methods often employ catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1,8-Diazabicyclo[6.3.3]tetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to control the reaction rate.
Scientific Research Applications
1,8-Diazabicyclo[6.3.3]tetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,8-diazabicyclo[6.3.3]tetradecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of complexes or the activation of specific pathways. The compound’s bicyclic structure allows it to fit into various molecular environments, making it a versatile agent in chemical and biological systems .
Comparison with Similar Compounds
1,8-Diazabicyclo[6.3.3]tetradecane can be compared with other similar compounds such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong non-nucleophilic base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound used in various chemical reactions. The uniqueness of this compound lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and applications compared to its analogs
Properties
CAS No. |
82407-82-7 |
---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,8-diazabicyclo[6.3.3]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-4-8-14-11-5-9-13(7-3-1)10-6-12-14/h1-12H2 |
InChI Key |
BJIBQBADAXPVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN2CCCN(CC1)CCC2 |
Origin of Product |
United States |
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